molecular formula C14H11ClN4O2 B12470610 3-[(1H-benzotriazol-1-ylmethyl)amino]-4-chlorobenzoic acid

3-[(1H-benzotriazol-1-ylmethyl)amino]-4-chlorobenzoic acid

Cat. No.: B12470610
M. Wt: 302.71 g/mol
InChI Key: PZHAJHXODQNVGX-UHFFFAOYSA-N
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Description

3-[(1,2,3-BENZOTRIAZOL-1-YLMETHYL)AMINO]-4-CHLOROBENZOIC ACID is a compound that belongs to the class of benzotriazole derivatives. Benzotriazole derivatives are known for their diverse applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a benzotriazole moiety attached to a benzoic acid structure, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(1,2,3-BENZOTRIAZOL-1-YLMETHYL)AMINO]-4-CHLOROBENZOIC ACID typically involves the reaction of 4-chlorobenzoic acid with 1H-1,2,3-benzotriazole-1-methanamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dimethylformamide (DMF), and a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-[(1,2,3-BENZOTRIAZOL-1-YLMETHYL)AMINO]-4-CHLOROBENZOIC ACID undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[(1,2,3-BENZOTRIAZOL-1-YLMETHYL)AMINO]-4-CHLOROBENZOIC ACID has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(1,2,3-BENZOTRIAZOL-1-YLMETHYL)AMINO]-4-CHLOROBENZOIC ACID involves its interaction with specific molecular targets and pathways. The benzotriazole moiety can interact with metal ions and enzymes, potentially inhibiting their activity. Additionally, the compound may interfere with cellular processes by binding to DNA or proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-[(1,2,3-BENZOTRIAZOL-1-YLMETHYL)AMINO]BENZOIC ACID
  • 4-[(1,2,3-BENZOTRIAZOL-1-YLMETHYL)AMINO]BENZOIC ACID
  • 2-[(1,2,3-BENZOTRIAZOL-1-YLMETHYL)AMINO]BENZOIC ACID

Uniqueness

3-[(1,2,3-BENZOTRIAZOL-1-YLMETHYL)AMINO]-4-CHLOROBENZOIC ACID is unique due to the presence of the chlorine atom in the benzoic acid moiety, which imparts distinct chemical reactivity and potential biological activity. This compound’s specific structure allows for unique interactions with molecular targets, making it valuable in various research and industrial applications .

Properties

Molecular Formula

C14H11ClN4O2

Molecular Weight

302.71 g/mol

IUPAC Name

3-(benzotriazol-1-ylmethylamino)-4-chlorobenzoic acid

InChI

InChI=1S/C14H11ClN4O2/c15-10-6-5-9(14(20)21)7-12(10)16-8-19-13-4-2-1-3-11(13)17-18-19/h1-7,16H,8H2,(H,20,21)

InChI Key

PZHAJHXODQNVGX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=NN2CNC3=C(C=CC(=C3)C(=O)O)Cl

Origin of Product

United States

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